1-Benzhydrylsulfanyl-3-methylbenzene
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Overview
Description
1-Benzhydrylsulfanyl-3-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzhydrylsulfanyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylsulfanyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzhydryl chloride with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylsulfanyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
1-Benzhydrylsulfanyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydrylsulfanyl-3-methylbenzene involves its interaction with specific molecular targets. The benzhydrylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Benzhydrylsulfanyl-4-methylbenzene
- 1-Benzhydrylsulfanyl-2-methylbenzene
- 1-Benzhydrylsulfanyl-3-ethylbenzene
Comparison: 1-Benzhydrylsulfanyl-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Properties
CAS No. |
5456-19-9 |
---|---|
Molecular Formula |
C20H18S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-benzhydrylsulfanyl-3-methylbenzene |
InChI |
InChI=1S/C20H18S/c1-16-9-8-14-19(15-16)21-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3 |
InChI Key |
DRCWCWZWXRYDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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